(2R,3R)-2-[2-(2-Methoxyphenyl)pyrazol-3-yl]oxolane-3-carboxylic acid
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Overview
Description
(2R,3R)-2-[2-(2-Methoxyphenyl)pyrazol-3-yl]oxolane-3-carboxylic acid: is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a methoxyphenyl group and an oxolane ring with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R)-2-[2-(2-Methoxyphenyl)pyrazol-3-yl]oxolane-3-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate diketone or β-keto ester under acidic or basic conditions.
Introduction of the methoxyphenyl group: This step involves the electrophilic aromatic substitution of the pyrazole ring with a methoxyphenyl halide in the presence of a base such as potassium carbonate.
Construction of the oxolane ring: This can be done through a cyclization reaction involving a diol and a suitable leaving group under acidic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.
Substitution: The pyrazole ring can undergo various substitution reactions, such as halogenation or nitration, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, and nitrating agents like nitric acid.
Major Products:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the development of new synthetic methodologies and reaction mechanisms.
Biology:
- Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
- Used as a lead compound in the design of new pharmaceuticals.
Industry:
- Utilized in the development of new materials with specific properties, such as polymers and coatings.
- Applied in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of (2R,3R)-2-[2-(2-Methoxyphenyl)pyrazol-3-yl]oxolane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:
Inhibition of enzyme activity: By binding to the active site of an enzyme, it can prevent the enzyme from catalyzing its substrate.
Receptor modulation: By interacting with cellular receptors, it can modulate signal transduction pathways, leading to changes in cellular responses.
Pathway involvement: The compound may be involved in specific biochemical pathways, influencing processes such as cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
(2R,3R)-2-[2-(2-Hydroxyphenyl)pyrazol-3-yl]oxolane-3-carboxylic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
(2R,3R)-2-[2-(2-Methylphenyl)pyrazol-3-yl]oxolane-3-carboxylic acid: Similar structure but with a methyl group instead of a methoxy group.
(2R,3R)-2-[2-(2-Chlorophenyl)pyrazol-3-yl]oxolane-3-carboxylic acid: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness:
- The presence of the methoxy group in (2R,3R)-2-[2-(2-Methoxyphenyl)pyrazol-3-yl]oxolane-3-carboxylic acid imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets.
- The combination of the pyrazole ring and the oxolane ring with a carboxylic acid group provides a versatile scaffold for further functionalization and derivatization.
Properties
IUPAC Name |
(2R,3R)-2-[2-(2-methoxyphenyl)pyrazol-3-yl]oxolane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-20-13-5-3-2-4-11(13)17-12(6-8-16-17)14-10(15(18)19)7-9-21-14/h2-6,8,10,14H,7,9H2,1H3,(H,18,19)/t10-,14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZFHZFZEGGBQH-QMTHXVAHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=CC=N2)C3C(CCO3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2C(=CC=N2)[C@H]3[C@@H](CCO3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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